Holmium(III) chloride hexahydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

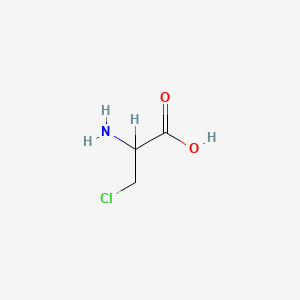

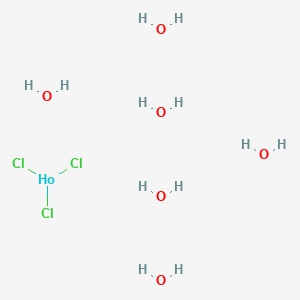

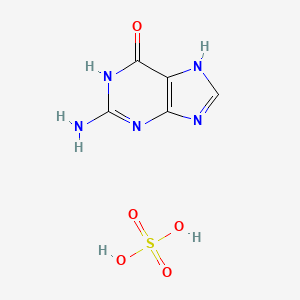

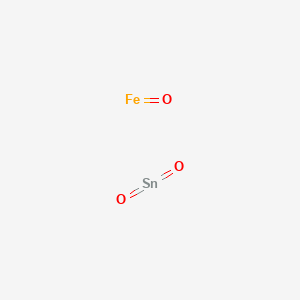

Holmium(III) chloride hexahydrate is a high-purity salt used as a laboratory reagent . It is also used in proteomics research, optical glasses, structural ceramics, catalysts, electrical components, and photo-optical material . It has a linear formula of HoCl3 · 6H2O and a molecular weight of 379.38 .

Synthesis Analysis

Holmium(III) chloride hexahydrate can be synthesized by heating a mixture of holmium(III) oxide and ammonium chloride at 200-250 °C . The hexahydrate can also be obtained by reacting holmium with hydrochloric acid . Another method involves the direct reaction between holmium and chlorine .Molecular Structure Analysis

Holmium(III) chloride hexahydrate has a monoclinic crystal structure . In the solid state, it has a layer structure similar to YCl3 .Chemical Reactions Analysis

The most commonly used method to obtain holmium(III) chloride involves heating a mixture of holmium(III) oxide and ammonium chloride at 200-250 °C . The hexahydrate of holmium(III) chloride can be obtained by reaction between holmium and hydrochloric acid . It can also be prepared by the direct reaction between holmium and chlorine .Physical And Chemical Properties Analysis

Holmium(III) chloride hexahydrate appears as light yellow solids in daylight . It is soluble in water . The hexahydrate starts to release water of crystallization at 64 °C . It has a melting point of 165 °C .Aplicaciones Científicas De Investigación

Laboratory Reagent

Holmium(III) chloride hexahydrate is commonly used as a laboratory reagent . It is used in various chemical reactions due to its unique properties.

Proteomics Research

In the field of proteomics, which is the large-scale study of proteins, Holmium(III) chloride hexahydrate is used as a reagent . It can help in the identification and characterization of proteins within complex mixtures.

Optical Glasses

Holmium(III) chloride hexahydrate is used in the production of optical glasses . The compound can alter the optical properties of the glass, improving its performance in various applications.

Structural Ceramics

This compound is also used in the production of structural ceramics . These ceramics are used in a variety of applications, including electronics, automotive components, and medical devices.

Catalysts

Holmium(III) chloride hexahydrate serves as a catalyst in various chemical reactions . As a catalyst, it speeds up the reaction without being consumed in the process.

Electrical Components

This compound is used in the manufacture of certain electrical components . Its unique properties make it suitable for use in a variety of electronic devices.

Photo-Optical Material

Holmium(III) chloride hexahydrate is used in the production of photo-optical materials . These materials are used in devices that manipulate light, such as lenses and prisms.

Safety and Hazards

Mecanismo De Acción

Target of Action

Holmium(III) chloride hexahydrate is an inorganic compound It can be used to produce pure holmium .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Holmium(III) chloride hexahydrate. For instance, it is soluble in water and starts to release water of crystallization at 64°C . It is also sensitive to light, exhibiting different colors in natural and fluorescent lighting .

Propiedades

IUPAC Name |

trichloroholmium;hexahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.Ho.6H2O/h3*1H;;6*1H2/q;;;+3;;;;;;/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUQFCXABQYNXLP-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.Cl[Ho](Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H12HoO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white crystals; [MSDSonline] |

Source

|

| Record name | Holmium chloride hexahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9141 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Holmium chloride hexahydrate | |

Q & A

Q1: What makes Holmium(III) chloride hexahydrate useful in creating magnetically responsive materials?

A1: Holmium(III) chloride hexahydrate is a paramagnetic compound, meaning it is attracted to externally applied magnetic fields. This property is imparted to materials incorporating the compound. For example, in the research paper "Surface Modification of Polydopamine Particles via Magnetically-Responsive Surfactants" [], researchers used Holmium(III) chloride hexahydrate to synthesize a magnetically-responsive surfactant. This surfactant was then used to modify polydopamine particles, ultimately creating particles that respond to magnetic fields [].

Q2: Besides its magnetic properties, are there other characteristics of Holmium(III) chloride hexahydrate that make it suitable for material modification?

A2: Yes, its ability to form complexes with other molecules is advantageous. In the same study [], Holmium(III) chloride hexahydrate readily complexed with a commercially available surfactant, demonstrating its versatility in creating modified materials with tailored properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![17-Ethyl-1,14-dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B1143637.png)